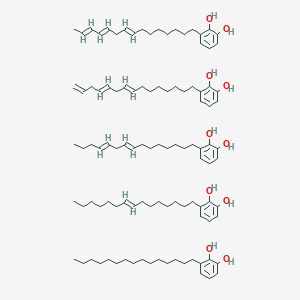
Alogliptin-Verwandtes Compound 29
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alogliptin Related Compound 29 is a derivative of alogliptin, a dipeptidyl peptidase-4 inhibitor used in the treatment of type 2 diabetes mellitus. This compound is structurally related to alogliptin and is often studied for its potential pharmacological properties and its role in the synthesis and development of new therapeutic agents.
Wissenschaftliche Forschungsanwendungen
Alogliptin Related Compound 29 has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of new chemical entities and therapeutic agents.
Biology: The compound is studied for its potential biological activities and interactions with various biological targets.
Medicine: Research focuses on its potential use in the treatment of metabolic disorders and its role as a dipeptidyl peptidase-4 inhibitor.
Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control processes
Wirkmechanismus
Target of Action
Alogliptin Related Compound 29 primarily targets the dipeptidyl peptidase-4 (DPP-4) enzyme . DPP-4 is an enzyme that degrades the incretins glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide 1 (GLP-1) . These incretins play a crucial role in regulating glucose homeostasis .
Mode of Action
Alogliptin inhibits DPP-4, which normally degrades the incretins GIP and GLP-1 . The inhibition of DPP-4 increases the amount of active plasma incretins . This helps with glycemic control by increasing insulin synthesis and release from pancreatic beta cells and decreasing glucagon secretion from pancreatic alpha cells .
Biochemical Pathways
The inhibition of DPP-4 by Alogliptin affects the incretin pathway . This results in increased levels of active incretins, leading to enhanced insulin synthesis and release, and decreased glucagon secretion . These changes help regulate glucose homeostasis .
Pharmacokinetics
About 76% of the drug is excreted in urine, with 60% to 71% as unchanged drug . The time to peak is around 1 to 2 hours, and the elimination half-life is approximately 21 hours .
Result of Action
The result of Alogliptin’s action is improved glycemic control in adults with type 2 diabetes mellitus . It achieves this by increasing the levels of active incretins, which enhance insulin synthesis and release, and decrease glucagon secretion . This leads to decreased hepatic glucose production .
Action Environment
The action of Alogliptin can be influenced by various environmental factors. For instance, renal or hepatic impairment can influence the pharmacokinetics and bioavailability of antihyperglycemic agents . .
Biochemische Analyse
Biochemical Properties
Alogliptin Related Compound 29 plays a significant role in biochemical reactions by inhibiting the activity of the DPP-4 enzyme. This enzyme is responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Alogliptin Related Compound 29 increases the levels of active incretin hormones, which in turn enhances insulin secretion and reduces glucagon secretion, thereby improving glycemic control . The compound interacts with the catalytic site of DPP-4 without disturbing its other known functions .
Cellular Effects
Alogliptin Related Compound 29 influences various cellular processes, particularly in pancreatic beta cells. It enhances insulin secretion in response to glucose and suppresses glucagon production from pancreatic alpha cells . Additionally, it has been shown to improve endothelial function, reduce inflammatory markers, and decrease oxidative stress . These effects contribute to better glucose homeostasis and reduced risk of cardiovascular events in patients with type 2 diabetes .
Molecular Mechanism
At the molecular level, Alogliptin Related Compound 29 exerts its effects by binding to the DPP-4 enzyme and inhibiting its activity. This inhibition prevents the degradation of incretin hormones, leading to increased levels of active GLP-1 and GIP . The increased levels of these hormones enhance insulin secretion, suppress glucagon production, and slow gastric emptying . These actions collectively contribute to improved glycemic control in patients with type 2 diabetes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Alogliptin Related Compound 29 have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its inhibitory activity on DPP-4 for extended periods . Long-term studies have shown that the compound continues to improve glycemic control and reduce inflammatory markers over time . Its stability and efficacy may be influenced by factors such as temperature, pH, and exposure to light .
Dosage Effects in Animal Models
In animal models, the effects of Alogliptin Related Compound 29 vary with different dosages. At lower doses, the compound effectively improves glycemic control without causing significant adverse effects . At higher doses, it may lead to toxic effects such as hypoglycemia and gastrointestinal disturbances .
Metabolic Pathways
Alogliptin Related Compound 29 is primarily metabolized in the liver, with minor contributions from the enzymes CYP2D6 and CYP3A4 . The compound is excreted mainly through the kidneys, with a significant portion being eliminated as unchanged drug . The metabolic pathways involved in the degradation of Alogliptin Related Compound 29 are similar to those of alogliptin, with minimal formation of active or inactive metabolites .
Transport and Distribution
Within cells and tissues, Alogliptin Related Compound 29 is transported and distributed through various mechanisms. It interacts with transporters such as P-glycoprotein and organic anion transporting polypeptides (OATPs), which facilitate its movement across cell membranes . The compound is widely distributed in tissues, with a high volume of distribution indicating extensive tissue uptake . Its localization and accumulation in specific tissues are influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .
Subcellular Localization
Alogliptin Related Compound 29 is localized in various subcellular compartments, including the cytoplasm and mitochondria . Its activity and function are influenced by its subcellular localization, with specific targeting signals and post-translational modifications directing it to particular compartments . The compound’s localization in mitochondria is associated with its effects on mitochondrial function and biogenesis, contributing to improved cellular metabolism and reduced oxidative stress .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Alogliptin Related Compound 29 typically involves the synthesis of intermediates such as R-3-aminopiperidine dihydrochloride. One method involves the Hoffmann rearrangement reaction of a racemic compound 3-piperidine carboxamide under the action of 1-fluoronaphthalene, hydrogen peroxide, and fluoboric acid. The reaction conditions are relatively mild, and the process is environmentally friendly and cost-effective .
Industrial Production Methods
For industrial production, the synthesis of Alogliptin Related Compound 29 can be scaled up using similar reaction conditions. The process involves the use of ethanol-water mixtures as solvents, which are low-cost and environmentally friendly. The overall yield of the reaction can reach up to 93%, making it suitable for mass production .
Analyse Chemischer Reaktionen
Types of Reactions
Alogliptin Related Compound 29 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and fluoboric acid.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Sitagliptin
- Saxagliptin
- Linagliptin
- Vildagliptin
Uniqueness
Alogliptin Related Compound 29 is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other dipeptidyl peptidase-4 inhibitors. These modifications can affect its potency, selectivity, and overall therapeutic profile .
Eigenschaften
CAS-Nummer |
1246610-74-1 |
|---|---|
Molekularformel |
C23H29N5O4 |
Molekulargewicht |
439.5 g/mol |
IUPAC-Name |
tert-butyl N-[(3R)-1-[3-[(2-cyanophenyl)methyl]-1-methyl-2,6-dioxopyrimidin-4-yl]piperidin-3-yl]carbamate |
InChI |
InChI=1S/C23H29N5O4/c1-23(2,3)32-21(30)25-18-10-7-11-27(15-18)19-12-20(29)26(4)22(31)28(19)14-17-9-6-5-8-16(17)13-24/h5-6,8-9,12,18H,7,10-11,14-15H2,1-4H3,(H,25,30)/t18-/m1/s1 |
InChI-Schlüssel |
VKXJOQVLADBJKD-GOSISDBHSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C |
Kanonische SMILES |
CC(C)(C)OC(=O)NC1CCCN(C1)C2=CC(=O)N(C(=O)N2CC3=CC=CC=C3C#N)C |
Aussehen |
Solid powder |
Reinheit |
> 95% |
Menge |
Milligrams-Grams |
Synonyme |
Loxoprofen acid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


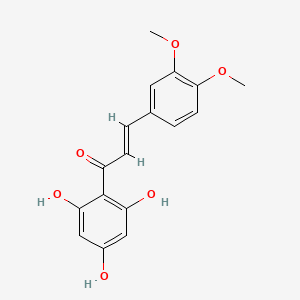
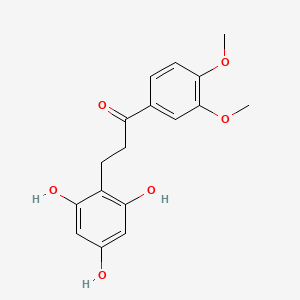
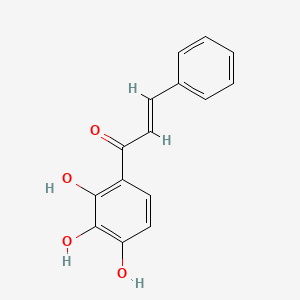
![3-(Benzo[d][1,3]dioxol-5-yl)-1-(2,4,6-trihydroxyphenyl)propan-1-one](/img/structure/B600759.png)
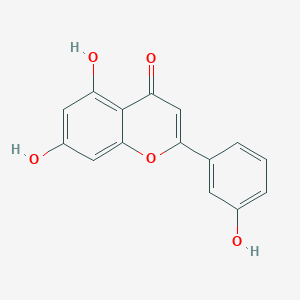
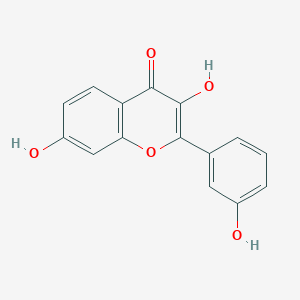
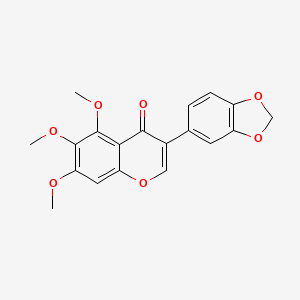
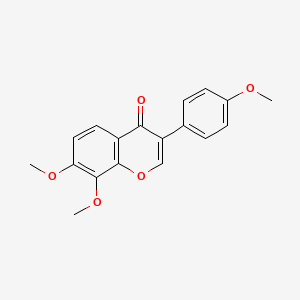
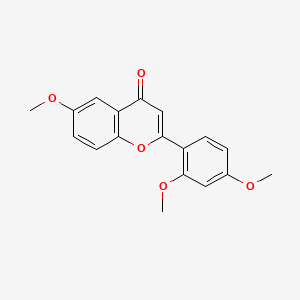
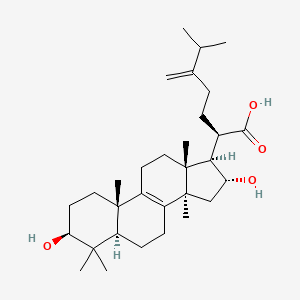
![(2R)-2-[(3S,5R,10S,13R,14R,17R)-3-Acetyloxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-enoic acid](/img/structure/B600769.png)
